6-Dehydroestrone

概要

説明

ピクサチモドは、以前は PG545 と呼ばれていましたが、合成ヘパラン硫酸模倣薬です。ヘパラン硫酸を切断することにより細胞外環境を調節する酵素であるヘパラン硫酸分解酵素の高親和性阻害剤です。 ピクサチモドは、さまざまな前臨床モデルにおいて強力な抗癌活性を示しており、現在、癌治療における可能性について臨床試験が行われています .

科学的研究の応用

Chemistry

6-Dehydroestrone serves as a crucial precursor in the synthesis of other estrogenic compounds. Its structural modifications can lead to the formation of various derivatives with altered biological activities. The compound is involved in:

- Oxidation : Leading to the formation of 6-keto derivatives.

- Reduction : Resulting in estrone and other reduced derivatives.

- Substitution : Creating halogenated or nitrated derivatives that may exhibit enhanced receptor binding characteristics.

Biology

The biological significance of this compound is underscored by its estrogenic activity, which is essential for understanding its effects on various physiological processes. Research indicates that:

- It binds to estrogen receptors (ERs), particularly exhibiting a higher affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα) .

- The compound's interaction with ERs regulates gene expression related to reproductive health, bone density, and cardiovascular function.

Medicine

In the medical field, this compound has been investigated for its potential therapeutic applications, particularly in:

- Hormone Replacement Therapy (HRT) : Its estrogenic properties may help alleviate symptoms associated with menopause.

- Cancer Treatment : Studies suggest that certain derivatives of this compound may exhibit anti-cancer properties, particularly in hormone-sensitive cancers like breast cancer. For instance, modifications to enhance receptor selectivity can improve therapeutic outcomes .

Industry

The industrial applications of this compound include:

- Pharmaceutical Production : It is utilized as a reference standard in analytical chemistry and as an intermediate in the synthesis of pharmaceuticals.

- Cosmetics : The compound's bioactive properties are being explored for incorporation into cosmetic products aimed at improving skin health .

Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound against neurotoxic insults. In vitro experiments demonstrated that this compound significantly reduced lactate dehydrogenase (LDH) release and improved ATP levels in cultured neurons exposed to β-amyloid toxicity:

| Treatment (pg/ml) | LDH Release (% of control) | ATP Level (% of control) |

|---|---|---|

| Control | 36.11 ± 1.60 | 203.37 ± 11.67 |

| β-Amyloid alone | 100.00 ± 2.26 | 100.00 ± 2.07 |

| Δ8,9-Dehydroestrone (300) | 85.82 ± 2.07*** | 125.05 ± 1.42** |

These results indicate that this compound can protect neuronal integrity and function under stress conditions .

Estrogen Receptor Binding Affinity

Research evaluating the binding affinity of various estrogens revealed that this compound exhibits comparable binding affinity to estrone but with distinct biological effects due to its structural differences. This finding emphasizes its potential as a selective estrogen receptor modulator (SERM), which could lead to targeted therapies with reduced side effects .

作用機序

ピクサチモドは、主に細胞外マトリックス中のヘパラン硫酸を切断する酵素であるヘパラン硫酸分解酵素の阻害によって効果を発揮します。 ヘパラン硫酸分解酵素を阻害することにより、ピクサチモドは、細胞増殖、浸潤、転移、血管新生、上皮間葉転換など、いくつかの癌促進プロセスを阻害します . さらに、ピクサチモドは、血管新生成長因子を細胞外マトリックスに隔離し、受容体への結合を制限し、腫瘍血管新生を阻害します . ピクサチモドは、腫瘍関連マクロファージを阻害し、樹状細胞を刺激することで、自然キラー細胞の活性化につながるなど、免疫系を調節します .

生化学分析

Biochemical Properties

6-Dehydroestrone is involved in various biochemical reactions within the body. It interacts with enzymes, proteins, and other biomolecules, playing a significant role in the estrogen receptor pathway . The compound binds to estrogen receptors, initiating a cascade of events that influence gene expression and cellular function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress hot flushes and significantly suppress gonadotropin secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen receptors. It binds to these receptors, triggering a series of events that lead to changes in gene expression . This binding can result in the activation or inhibition of enzymes, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the number of this compound speckles increases during drought stress, suggesting a role in contributing to drought stress tolerance .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been extensively studied, it is known that estrogen compounds can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the estrogen metabolic pathway. It interacts with various enzymes and cofactors within this pathway . The compound’s involvement in this pathway can influence metabolic flux and metabolite levels .

Subcellular Localization

Given its role as a steroid hormone, it is likely to be found in the cytoplasm and nucleus of cells

準備方法

ピクサチモドは、コレスタニルアグリコンで機能化された完全に硫酸化されたテトラサッカライドとして合成されます。合成経路には、硫酸化オリゴ糖部分の調製に続き、コレスタニル基の結合が含まれます。 反応条件には、通常、硫酸化剤と保護基の使用が含まれ、選択的な硫酸化が保証されます . 工業生産方法は、最適化された反応条件を用いた大規模合成を含み、高収率と高純度を実現します .

化学反応の分析

類似化合物との比較

ピクサチモドは、ヘパラン硫酸模倣薬の PG500 シリーズの一部です。このシリーズの類似化合物には、次のものがあります。

生物活性

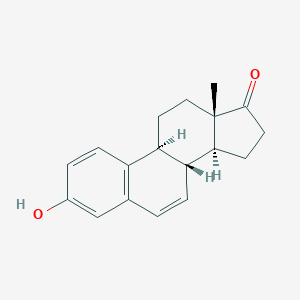

6-Dehydroestrone is a steroid compound derived from estrone, characterized by the absence of a hydrogen atom at the sixth carbon position. This modification alters its structural and biological properties, leading to distinct estrogenic activities compared to other estrogens. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and hormone therapy.

Chemical Structure and Properties

- Molecular Formula : C18H20O2

- Structural Characteristics : The absence of a hydrogen atom at C6 creates unique double bond arrangements within the steroid nucleus, specifically between carbons 5 and 6, and 9 and 10. This structural change significantly influences its biological activity.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity , albeit with reduced potency compared to estrone and estradiol. Its interaction with estrogen receptors (ERs) is crucial for understanding its biological effects.

Binding Affinity to Estrogen Receptors

- ERα and ERβ : Studies have shown that this compound binds to both ERα and ERβ, but its affinity is notably lower than that of estradiol. Specifically, it has nearly the same binding affinity for ERβ but significantly reduced binding for ERα .

- Impact of Structural Modifications : The modifications at the C6 position are critical; they reduce the compound's ability to activate these receptors effectively, which correlates with diminished estrogenic responses in biological systems .

Comparative Biological Effects

The biological effects of this compound can be compared with those of other estrogens through various studies:

| Compound | Binding Affinity (ERα) | Binding Affinity (ERβ) | Estrogenic Potency |

|---|---|---|---|

| Estradiol | High | High | Strong |

| Estrone | Moderate | Moderate | Moderate |

| This compound | Low | Moderate | Weak |

Case Studies and Research Findings

- Neuroprotective Effects : Some studies suggest that estrogens, including this compound, may have neuroprotective effects. For example, research has indicated potential benefits in cognitive aging and brain injury contexts, although the efficacy of this compound specifically remains less explored compared to more potent estrogens .

- Hormone Replacement Therapy : In hormone replacement therapy settings, the role of various estrogens has been scrutinized. The reduced potency of this compound may limit its application as a standalone therapeutic agent but could be beneficial in combination therapies where lower estrogenic activity is desired .

- Impact on Growth Activity : Experimental results indicate that the removal of hydrogen from C6 leads to a significant decrease in growth-promoting activity compared to estrone. This finding emphasizes the importance of specific molecular structures in mediating biological effects .

特性

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRRIQCGCGCMQA-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043221 | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-12-0 | |

| Record name | 6-Dehydroestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Dehydroestrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Dehydroestrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of radiolabeling 6-Dehydroestrone and its derivatives in pharmacological research?

A1: Radiolabeling this compound derivatives, such as 17α-ethynylestradiol, with tritium (3H) or carbon-14 (14C) is crucial for studying their pharmacokinetic properties. As highlighted in the research by [], these radiolabeled compounds allow researchers to track their absorption, distribution, metabolism, and excretion within living organisms. This information is essential for understanding the compounds' behavior in vivo and optimizing their therapeutic potential.

Q2: How can this compound be used in the synthesis of other important steroid compounds?

A2: this compound serves as a crucial starting material for synthesizing various steroid molecules with potential biological activity. For example, it can be used to produce 17α-ethynylestradiol, a potent synthetic estrogen []. The research by Merriam et al. [] demonstrates the synthesis of 17α-ethynylestradiol-6, 7-3H and 17α-ethynylestradiol-6, 7-3H, 3-cyclopentyl-14C ether using this compound as a precursor. This highlights the importance of this compound in medicinal chemistry for developing novel therapeutic agents.

Q3: What insights can be gained from studying the interaction of estrone and estradiol with DNA and proteins?

A3: Research investigating the interaction of estrone and estradiol with DNA and proteins provides valuable insights into their potential mechanism of action. Understanding how these compounds bind to cellular targets like DNA and proteins in various organs, like the liver and kidney, can shed light on their biological effects and potential therapeutic applications. [] This information can guide the development of novel drug candidates with improved efficacy and safety profiles.

Q4: How can the Wohl-Ziegler bromination reaction be utilized in steroid chemistry?

A4: The Wohl-Ziegler bromination reaction is a valuable tool for introducing bromine atoms into steroid molecules. Specifically, it can be applied to steroidal 1,4-dien-3-ones, enabling the synthesis of important intermediates like Δthis compound and Equilenin []. These intermediates can be further modified to generate a diverse array of steroid analogs with potentially enhanced therapeutic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。